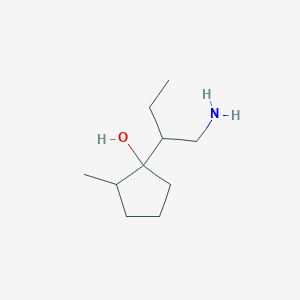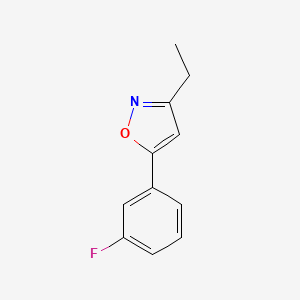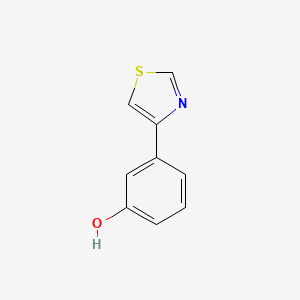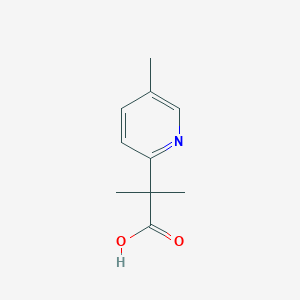
2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. This compound is characterized by a propanoic acid backbone substituted with a methyl group and a 5-methylpyridin-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid typically involves the reaction of 2-Hydroxy-5-methylpyridine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and pharmacological studies.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-2-(phenylsulfanyl)propanoic acid: Similar in structure but contains a phenylsulfanyl group instead of a 5-methylpyridin-2-yl group.
Propanoic acid, 2-methyl-: A simpler compound with only a methyl group attached to the propanoic acid backbone.
Uniqueness
2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid is unique due to the presence of the 5-methylpyridin-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-methyl-2-(5-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(11-6-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChIキー |
ADUCYNNVRDQKDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


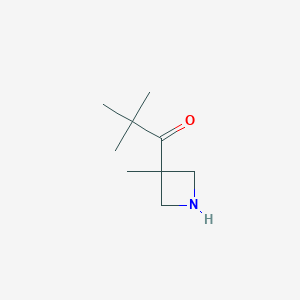
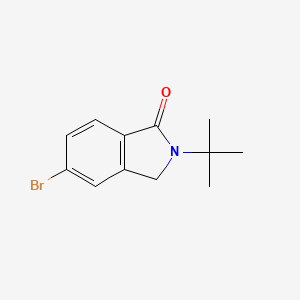

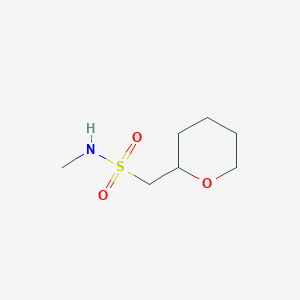
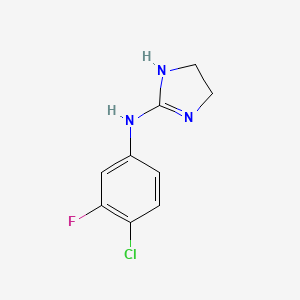
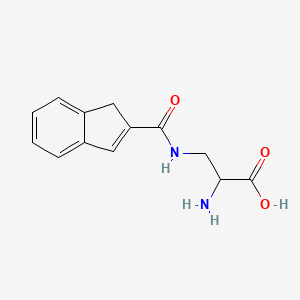
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
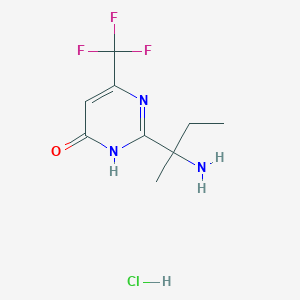
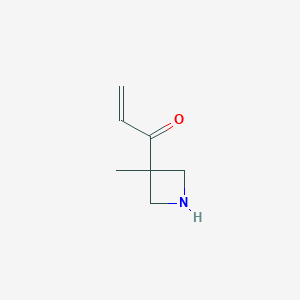
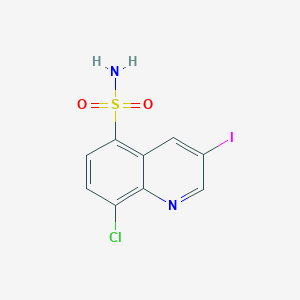
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
